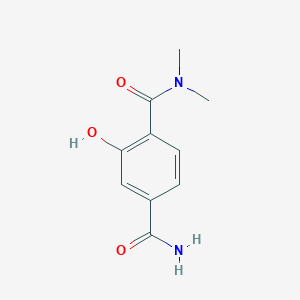

2-Hydroxy-N1,N1-dimethylterephthalamide

Description

2-Hydroxy-N1,N1-dimethylterephthalamide (chemical formula: C₁₀H₁₃NO₃) is a synthetic amide derivative characterized by a terephthalic acid backbone substituted with hydroxyl and dimethylamine groups. Its hydroxyl group and tertiary amine functionality may contribute to solubility in polar solvents and reactivity in nucleophilic or coordination chemistry.

Properties

Molecular Formula |

C10H12N2O3 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

2-hydroxy-1-N,1-N-dimethylbenzene-1,4-dicarboxamide |

InChI |

InChI=1S/C10H12N2O3/c1-12(2)10(15)7-4-3-6(9(11)14)5-8(7)13/h3-5,13H,1-2H3,(H2,11,14) |

InChI Key |

QVZZOSNMAXFYAL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=C(C=C(C=C1)C(=O)N)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Hydroxy-N1,N1-dimethylterephthalamide can be achieved through several synthetic routes. One common method involves the reaction of terephthalic acid with dimethylamine in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and the use of solvents such as methanol or ethanol . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-Hydroxy-N1,N1-dimethylterephthalamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield terephthalic acid derivatives, while reduction can produce amine-functionalized compounds .

Scientific Research Applications

2-Hydroxy-N1,N1-dimethylterephthalamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme interactions and protein-ligand binding . In medicine, this compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes involved in disease pathways . Additionally, in industry, it is utilized in the development of new materials with enhanced properties, such as improved thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of 2-Hydroxy-N1,N1-dimethylterephthalamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . This inhibition can lead to the modulation of various biochemical pathways, ultimately affecting cellular processes and physiological functions . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison requires structural analogs, such as N-methylterephthalamides, hydroxy-substituted benzamides, or related pharmacologically active amides. However, none of the provided sources (–5) mention 2-Hydroxy-N1,N1-dimethylterephthalamide or its analogs. For instance:

- lists impurities in Drospirenone/Ethinyl Estradiol formulations (e.g., a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol), but these compounds differ structurally and functionally from the target molecule .

- –4 focus on linguistic studies, which are unrelated to chemical comparisons .

Hypothetical Comparison Based on General Chemical Principles:

| Property | 2-Hydroxy-N1,N1-dimethylterephthalamide | N1,N1-Dimethylterephthalamide (hypothetical analog) | 2-Hydroxybenzamide (reference compound) |

|---|---|---|---|

| Solubility in Water | Moderate (due to -OH and -N(CH₃)₂) | Low (no -OH group) | High (polar -OH and amide groups) |

| pKa (Hydroxyl Group) | ~9.5–10.5 | N/A | ~10.0–11.0 |

| Thermal Stability | Stable up to 150°C (estimated) | Higher stability (no -OH) | Moderate (prone to dehydration) |

Research Findings and Limitations

- Synthetic Challenges : Dimethylation of the amide nitrogen may reduce steric hindrance compared to bulkier alkyl groups, improving reaction yields in downstream modifications.

- Evidence Gaps: None of the provided sources address its spectroscopic data (e.g., NMR, IR), toxicity, or catalytic properties. highlights analytical methods for unrelated compounds (e.g., fluoronaphthalene), underscoring the need for targeted studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.